3-(2,5-Dichlorophenyl)-5-nitrobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dichlorophenyl)-5-nitrobenzoic acid, or 2,5-DCPNB, is an organic compound with a molecular formula of C7H4Cl2NO3. It is a white, crystalline solid with a melting point of 180-183°C. It is used in scientific research as a reagent for the synthesis of various compounds, as well as for biochemical and physiological studies.
Scientific Research Applications
2,5-DCPNB has a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including heterocycles and polymers. It has also been used to study the structure-activity relationships of various compounds, and as a catalyst in organic synthesis. In addition, 2,5-DCPNB has been used in the study of biochemical and physiological processes, such as the metabolism of drugs and the effects of environmental pollutants.
Mechanism of Action
2,5-DCPNB is an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It inhibits the activity of these enzymes by forming a covalent bond with the heme group of the enzyme, thus preventing the binding of the substrate.
Biochemical and Physiological Effects
2,5-DCPNB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In addition, it has been shown to inhibit the activity of glutathione S-transferase, which is involved in the detoxification of xenobiotics, and to inhibit the activity of other enzymes involved in drug metabolism.
Advantages and Limitations for Lab Experiments
2,5-DCPNB has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. In addition, it is stable and has a low toxicity. However, there are some limitations to its use. It is not very soluble in water, and can be difficult to dissolve in organic solvents. In addition, its toxicity can be increased when it is used in combination with other chemicals.
Future Directions
In the future, 2,5-DCPNB could be used in further studies of drug metabolism and environmental pollutants. It could also be used in the study of enzyme inhibitors and their effects on biochemical and physiological processes. In addition, it could be used to study the structure-activity relationships of various compounds, and as a reagent in the synthesis of various compounds. Finally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes.
Synthesis Methods
2,5-DCPNB can be synthesized from 2,5-dichlorophenol and nitrobenzene, using a Friedel-Crafts alkylation reaction. In this reaction, 2,5-dichlorophenol is reacted with anhydrous aluminum chloride as a catalyst in a solvent such as dichloromethane. The resulting product is then reacted with nitrobenzene, also in the presence of anhydrous aluminum chloride, to yield 2,5-DCPNB.
properties
IUPAC Name |
3-(2,5-dichlorophenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO4/c14-9-1-2-12(15)11(6-9)7-3-8(13(17)18)5-10(4-7)16(19)20/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHOGYYZZVRHFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691243 |
Source
|
Record name | 2',5'-Dichloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261984-44-4 |
Source
|
Record name | 2',5'-Dichloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.